molecular formula C14H17N3O4 B159151 (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one CAS No. 446292-10-0

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one

Katalognummer: B159151
CAS-Nummer: 446292-10-0
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: DEXXSYVEWAYIGZ-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one (CAS: 446292-10-0) is a chiral oxazolidinone-morpholinone hybrid compound. It serves as a critical intermediate in synthesizing rivaroxaban, a direct oral anticoagulant and factor Xa inhibitor . The compound features a stereospecific (S)-configuration at the oxazolidinone ring, an aminomethyl substituent, and a para-substituted phenyl group bridging the oxazolidinone and morpholin-3-one moieties (Fig. 1).

Eigenschaften

IUPAC Name

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXXSYVEWAYIGZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463130
Record name 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446292-10-0
Record name 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-morpholin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446292-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivaroxaban aminomethyl impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446292100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ8PKP6CTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Preparation of 4-(4-Aminophenyl)-3-Morpholinone (Intermediate I)

The synthesis commences with the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone in aliphatic alcohols (e.g., ethanol, isopropanol) using palladium-on-carbon catalysts. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Hydrogen pressure3-5 bar>95% conversion
Temperature50-60°CMinimizes byproducts
Catalyst loading5-10 wt% Pd/CCost-efficacy balance
Reaction time4-6 hoursComplete deprotection

This step achieves near-quantitative yields when conducted in ethanol/water mixtures at pH 6.5-7.0, avoiding over-reduction side reactions.

Epoxide Ring-Opening and Oxazolidinone Formation

Intermediate I undergoes stereoselective coupling with (R)-epichlorohydrin under mildly basic conditions (K₂CO₃, NaHCO₃). The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, establishing the (R)-configuration at C2:

C6H5N+C3H5ClOEtOH, 80°CC14H17ClN2O3[1]\text{C}6\text{H}5\text{N} + \text{C}3\text{H}5\text{ClO} \xrightarrow{\text{EtOH, 80°C}} \text{C}{14}\text{H}{17}\text{ClN}2\text{O}3 \quad

Key observations:

  • Solvent systems markedly influence diastereomeric excess (DE):

    • Aprotic solvents (DMF, THF): DE 82-85%

    • Protic solvents (EtOH, iPrOH): DE 92-95%

  • Temperature control at 75-85°C prevents racemization

  • Molar ratio 1:1.05 (amine:epichlorohydrin) optimizes conversion

Phthalimide-Mediated Aminomethylation

The chloromethyl intermediate undergoes nucleophilic displacement with potassium phthalimide, introducing the protected amine group:

C14H17ClN2O3+C8H4KNO2THF, refluxC22H21N3O5[1]\text{C}{14}\text{H}{17}\text{ClN}2\text{O}3 + \text{C}8\text{H}4\text{KNO}2 \xrightarrow{\text{THF, reflux}} \text{C}{22}\text{H}{21}\text{N}3\text{O}_5 \quad

Reaction optimization data:

ConditionEffect on Yield
THF vs. DMF+12% yield in THF
18-crown-6 additive+8% yield
Microwave assistance3x rate acceleration

This step achieves 89-93% isolated yield after recrystallization from ethyl acetate/hexane.

Cyclization to Oxazolidinone Core

Intramolecular cyclization under basic conditions (NaOH, KOH) forms the 2-oxooxazolidine ring:

C22H21N3O5NaOH, H2O/EtOHC14H17N3O4[1]\text{C}{22}\text{H}{21}\text{N}3\text{O}5 \xrightarrow{\text{NaOH, H}2\text{O/EtOH}} \text{C}{14}\text{H}{17}\text{N}3\text{O}_4 \quad

Critical parameters:

  • Base concentration: 2M NaOH optimal

  • Temperature gradient: 0°C → 25°C over 2 hours prevents exotherm

  • Workup: Neutralization with HCl followed by extractive isolation

Final Deprotection and Salt Formation

Hydrazinolysis cleaves the phthalimide group, followed by HCl salt formation:

C14H17N3O4NH2NH2,EtOHC6H14N2O2+C8H6N2O2[2]\text{C}{14}\text{H}{17}\text{N}3\text{O}4 \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{C}6\text{H}{14}\text{N}2\text{O}2 + \text{C}8\text{H}6\text{N}2\text{O}2 \quad

Process highlights:

  • Hydrazine ratio: 1.2 equivalents minimizes residual phthalhydrazide

  • Salt crystallization: IPA/ether system yields 98.5% pure hydrochloride

  • Chiral purity: >99.5% ee maintained through low-temperature workup

Industrial-Scale Considerations

Solvent Recycling Strategies

The patented process emphasizes green chemistry principles:

SolventRecovery RatePurity Post-Recovery
Ethanol92%99.8%
THF88%99.5%
Isopropyl alcohol95%99.9%

Distillation-adsorption hybrid systems enable near-quantitative solvent reuse, reducing manufacturing costs by ≈40%.

Quality Control Metrics

Critical quality attributes for the final API intermediate:

ParameterSpecificationAnalytical Method
Chiral purity≥99.5% eeChiral HPLC
Phthalhydrazide content≤0.15%UPLC-MS
Residual solvents<500 ppm totalGC-FID
Crystal formPolymorph IIPXRD

Strict control of reaction stoichiometry (±2%) and temperature (±1.5°C) ensures batch-to-batch consistency.

Alternative Synthetic Approaches

Enzymatic Resolution Strategies

Recent advances employ lipase-mediated kinetic resolution for enhanced stereocontrol:

  • Substrate: Racemic chloromethyl intermediate

  • Enzyme: Candida antarctica lipase B (CAL-B)

  • Acyl donor: Vinyl acetate

  • Outcome: 98% ee at 45% conversion

While promising, this method currently lacks cost-competitiveness versus classical synthesis.

Continuous Flow Chemistry

Microreactor systems improve exothermic step safety:

  • Epoxide ring-opening: 10x faster in 500µm channels

  • Residence time: 8 minutes vs. 5 hours batch

  • Productivity: 2.3 kg/L·h vs. 0.4 kg/L·h batch

Adoption remains limited by crystallizer design challenges for subsequent steps.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The primary application of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one is its role as an intermediate in the synthesis of rivaroxaban, a direct Factor Xa inhibitor used for the treatment and prevention of thromboembolic disorders. Rivaroxaban has been widely adopted due to its efficacy and safety profile, making the synthesis of its intermediates crucial for pharmaceutical development.

Case Study: Synthesis of Rivaroxaban

  • Objective : To develop a cost-effective and eco-friendly synthetic route for rivaroxaban.
  • Methodology : The synthesis involves several steps, with this compound being a pivotal intermediate.
  • Results : The process was reported to be simple, reproducible, and suitable for industrial scale-up. This method not only reduces production costs but also minimizes environmental impact by employing green chemistry principles .

Structural Modification and Analog Development

The compound can also serve as a scaffold for developing new analogs with enhanced pharmacological properties. Researchers can modify specific functional groups to improve potency, selectivity, or reduce side effects.

Research Findings

  • Analog Studies : Various studies have explored modifications at the morpholine ring or the oxazolidinone structure to create derivatives with improved activity against different targets in coagulation pathways .
  • Impact : These modifications have led to the discovery of novel compounds that may offer therapeutic advantages over rivaroxaban.

Biochemical Research

Beyond its pharmaceutical applications, this compound is utilized in biochemical research to study enzyme interactions and mechanisms related to coagulation.

Experimental Applications

  • Enzyme Inhibition Studies : The compound has been used in assays to evaluate its effect on Factor Xa activity, contributing to a better understanding of anticoagulation mechanisms .
  • Drug Interaction Studies : Investigating how this compound interacts with other anticoagulants can provide insights for combination therapies or understanding potential drug-drug interactions.

Safety and Toxicology Research

Given its application in drug development, safety assessments are crucial. Research into the toxicological profiles of this compound is essential for regulatory submissions.

Toxicological Insights

  • Safety Profiles : Studies have assessed the compound's toxicity in various model systems, providing data necessary for evaluating its safety as a pharmaceutical agent .
  • Regulatory Compliance : Understanding these profiles aids in meeting regulatory standards for new drug applications.

Wirkmechanismus

The mechanism of action of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Relevance

As a precursor to rivaroxaban, this compound’s oxazolidinone scaffold is essential for binding to factor Xa’s active site. The aminomethyl group enhances solubility, while the morpholinone ring contributes to metabolic stability .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound shares structural motifs with several oxazolidinone and morpholinone derivatives (Table 1). Key analogs include:

Compound Name CAS No. Similarity Score Key Structural Differences
(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one 168828-82-8 0.89 Fluorine substituent on phenyl ring; lacks morpholin-3-one
(5R)-3-(3-Fluoro-4-morpholinophenyl)-5-hydroxymethyl-2-oxazolidinone 149524-42-5 0.87 Hydroxymethyl instead of aminomethyl; R-configuration
4-(4-Aminophenyl)morpholin-3-one 446292-04-2 1.00 Lacks oxazolidinone core
Rivaroxaban Open Ring Impurity 721401-53-2 0.68 Hydrolyzed oxazolidinone; retains thiophene-carboxamide

Table 1. Structural analogs and key differences.

Stability and Degradation

Unlike 1a and 1b (tert-butyl-protected oxazolidinones), which degrade in simulated gastric fluid due to ester hydrolysis, (S)-4-(4-(5-(Aminomethyl)...) exhibits stability across physiological pH ranges. This is attributed to the absence of hydrolytically labile protecting groups and the robust morpholinone-oxazolidinone framework .

Pharmacological Activity

Structural modifications, such as replacing the aminomethyl group with a hydroxymethyl moiety (as in CAS 149524-42-5), reduce activity by >50%, highlighting the importance of the primary amine for target binding .

Key Research Findings

  • Stability Advantage : The compound’s resistance to gastric degradation surpasses that of tert-butyl-protected analogs, making it suitable for oral drug formulations .
  • Stereochemical Impact: The (S)-configuration at the oxazolidinone ring is critical for binding factor Xa; enantiomeric forms (R-configuration) show negligible activity .
  • Industrial Viability : Patent data (e.g., WO 2013/022531) highlights its cost-effective synthesis, with reduced purification needs compared to fluorinated derivatives .

Biologische Aktivität

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one, commonly referred to as a morpholinone derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to oxazolidinones, a class of antibiotics known for their efficacy against various bacterial infections. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C14H17N3O4C_{14}H_{17}N_{3}O_{4}, with a molecular weight of approximately 291.302 g/mol. The compound exhibits a density of 1.3±0.1g/cm31.3\pm 0.1\,g/cm^3 and has a boiling point of 580.4±45.0°C580.4\pm 45.0\,°C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. Similar to linezolid, another oxazolidinone, it likely acts by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This mechanism is crucial for its antibacterial properties and may also confer some herbicidal activity as suggested by recent studies .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values have been reported in studies to be comparable to those of established antibiotics in the same class .

Herbicidal Activity

Recent investigations into the herbicidal potential of oxazolidinone derivatives have revealed that this compound may inhibit chloroplast translation in plants, leading to effective herbicidal activity. This dual action—antibacterial and herbicidal—opens new avenues for its application in both agriculture and medicine .

Case Studies

  • Antibacterial Efficacy : A study published in RSC Advances explored the antibacterial effects of various oxazolidinone derivatives, including morpholinone compounds. The results demonstrated that modifications at the phenyl and morpholine rings significantly influenced antibacterial potency and spectrum .
  • Herbicidal Mechanism : Another research effort focused on the herbicidal properties of linezolid analogues, revealing that structural modifications could enhance herbicidal activity while reducing antibacterial effects. This study suggests that this compound could be optimized for selective herbicidal applications without compromising its antibacterial properties .

Data Summary

The following table summarizes key biological activities and characteristics of this compound:

Property Value
Molecular FormulaC₁₄H₁₇N₃O₄
Molecular Weight291.302 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point580.4 ± 45 °C
Antibacterial MICComparable to linezolid
Herbicidal ActivityEffective against broadleaf plants

Q & A

Q. What are the primary synthetic routes for (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, and how do they address scalability?

The compound is synthesized via eco-friendly, cost-effective methods optimized for industrial-scale production. Key steps include:

  • Oxazolidinone ring formation using 5-(aminomethyl) precursors.
  • Coupling with morpholin-3-one via phenyl intermediates under controlled ammonia and oxygen conditions .
  • Patent literature emphasizes solvent selection (e.g., methanol or acetonitrile) and catalytic systems to enhance yield and reproducibility .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Scalability Notes
Oxazolidinone formationNaBH₃CN, MeOH, rt65–78Amenable to continuous flow
Phenyl-morpholinone couplingNH₃, O₂, catalytic acid82–90Requires strict pH control

Q. Which analytical techniques are validated for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–254 nm) is standard. Reference standards (e.g., hydrochloride salt, CAS 898543-06-1) are used for calibration . Impurity profiling employs LC-MS to detect by-products like isoindole-1,3-dione derivatives (e.g., CAS 446292-08-6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric purity data?

Discrepancies often arise from chiral column selection. Methodological solutions include:

  • Using polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients.
  • Cross-validating with circular dichroism (CD) spectroscopy to confirm (S)-configuration .
  • Re-evaluating synthetic intermediates (e.g., benzyl carbamate derivatives, CAS 168828-81-7) for unintended racemization .

Q. What strategies optimize the stability of this compound under physiological conditions?

Stability studies in simulated gastric fluid (pH 1.2–3.0) reveal rapid degradation of the oxazolidinone ring. Mitigation strategies:

  • Formulation : Encapsulation in enteric-coated tablets to bypass acidic environments.
  • Structural modification : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance hydrolytic resistance .

Table 2: Degradation Kinetics in Buffers

pHHalf-life (h)Major Degradant
1.20.5Morpholinone ring-opened product
7.424Aminomethyl-oxazolidinone isomer

Q. How can researchers address low yields in the final coupling step?

Low yields (≤70%) in phenyl-morpholinone coupling are often due to steric hindrance. Solutions:

  • Use HATU/DIPEA coupling agents to activate carboxyl intermediates .
  • Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency by 20% .

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale synthesis?

Critical parameters include:

  • Temperature control : Maintaining ≤25°C during oxazolidinone formation to prevent epimerization .
  • Purification : Gradient silica gel chromatography (ethyl acetate:hexane = 1:3 → 1:1) to isolate >99% pure product .

Q. How are isoindole-1,3-dione impurities quantified and controlled?

Isoindole derivatives (e.g., CAS 168828-89-5) form via side reactions during amidation. Quantification:

  • Use a validated LC-MS method with a limit of detection (LOD) = 0.05% .
  • Add scavengers (e.g., thiourea) to reaction mixtures to suppress by-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one
Reactant of Route 2
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.